n-(5-Aminopentyl)acetamide
n-(5-Aminopentyl)acetamide
N-acetylcadaverine is an N-substituted cadaverine that is cadaverine in which one of the amino groups has been converted to the corresponding acetamide. It has a role as a human metabolite. It is a secondary carboxamide, a primary amino compound, a member of acetamides and a N-substituted cadaverine. It is functionally related to a cadaverine. It is a conjugate base of a N-acetylcadaverine(1+).
n-(5-Aminopentyl)acetamide is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
n-(5-Aminopentyl)acetamide is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
Brand Name:
Vulcanchem
CAS No.:
32343-73-0
VCID:
VC0007350
InChI:
InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
SMILES:
CC(=O)NCCCCCN
Molecular Formula:
C7H16N2O
Molecular Weight:
144.21 g/mol
n-(5-Aminopentyl)acetamide
CAS No.: 32343-73-0
VCID: VC0007350
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Description | N-acetylcadaverine is an N-substituted cadaverine that is cadaverine in which one of the amino groups has been converted to the corresponding acetamide. It has a role as a human metabolite. It is a secondary carboxamide, a primary amino compound, a member of acetamides and a N-substituted cadaverine. It is functionally related to a cadaverine. It is a conjugate base of a N-acetylcadaverine(1+). n-(5-Aminopentyl)acetamide is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available. |
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CAS No. | 32343-73-0 |
Product Name | n-(5-Aminopentyl)acetamide |
Molecular Formula | C7H16N2O |
Molecular Weight | 144.21 g/mol |
IUPAC Name | N-(5-aminopentyl)acetamide |
Standard InChI | InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10) |
Standard InChIKey | RMOIHHAKNOFHOE-UHFFFAOYSA-N |
SMILES | CC(=O)NCCCCCN |
Canonical SMILES | CC(=O)NCCCCCN |
Physical Description | Solid |
Synonyms | monoacetylcadaverine |
Reference | [1]. Dela Vega AL, et al. Polyamines decrease Escherichia coli outer membrane permeability.[2]. Kojima S, et al. Molecular basis for the maintenance of envelope integrity in Selenomonas ruminantium:cadaverine biosynthesis and covalent modification into the peptidoglycan play a major role. J Nutr Sci Vitaminol (Tokyo). 2012;58(3):153-60. |
PubChem Compound | 189087 |
Last Modified | Sep 12 2023 |
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